Fluhexafon

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fluhexafon involves several key steps:

Radical Addition: The process begins with the radical addition of thioglycolate to 3,3,3-trifluoropropene, yielding a thioglycolate derivative.

Oxidation: This derivative is then oxidized using a tungstate catalyst to form a sulfone.

Conversion to Amide: The sulfone is converted to a primary amide.

Dehydration: The primary amide is dehydrated to form the desired molecule.

Condensation and Reduction: Finally, the sulfone is condensed and reduced with an oxime to produce this compound.

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but is optimized for scalability and cost-effectiveness. The key challenge is sourcing a cheap and efficient supply of 3,3,3-trifluoropropene and ensuring high yields at each step of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Fluhexafon undergoes several types of chemical reactions, including:

Oxidation: Conversion of thioglycolate derivative to sulfone.

Reduction: Reduction of the sulfone-oxime intermediate to this compound.

Substitution: Potential substitution reactions at the methoxyimino group.

Common Reagents and Conditions

Oxidation: Tungstate catalyst.

Reduction: In situ prepared triacetoxyborohydrides.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Fluhexafon has several scientific research applications:

Agriculture: Used as an insecticide to control aphids and hoppers.

Animal Health: Effective against ectoparasites in animals.

Public Health: Used to control pests such as cockroaches, house flies, and mosquitoes.

Chemistry: Studied for its unique chemical properties and reactions.

Biology and Medicine:

Mécanisme D'action

Fluhexafon exerts its effects by targeting the nervous system of insects. It binds to specific receptors, disrupting normal neural function and leading to paralysis and death of the pest. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with neurotransmitter function .

Comparaison Avec Des Composés Similaires

Fluhexafon is unique compared to other insecticides due to its specific chemical structure and mode of action. Similar compounds include:

Pyflubumide: Another insecticide with a different mode of action.

Astatine: A metalloid with some similar chemical properties but different applications.

Other Sulfonyl Compounds: Various sulfonyl-containing insecticides with different target pests and mechanisms.

This compound stands out due to its high efficacy and broad spectrum of activity against various pests, making it a valuable tool in pest management .

Activité Biologique

Fluhexafon is a novel insecticide that belongs to the class of piperidinyl thiazole isoxazolines. It has garnered attention for its unique biological properties and potential applications in agricultural pest management. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pests, and relevant case studies.

This compound operates through a distinctive mode of action that targets specific biological pathways in insects. It is known to interact with the ryanodine receptor (RyR), which plays a crucial role in calcium signaling within muscle cells. By modulating RyR activity, this compound disrupts normal muscle function, leading to paralysis and death in susceptible insect species. This mechanism is similar to other insecticides that target calcium channels, making it effective against a broad range of pests.

Efficacy Against Target Pests

This compound has demonstrated significant insecticidal activity against various agricultural pests, particularly sap-feeding insects. The following table summarizes its efficacy compared to other insecticides:

| Insect Species | This compound Efficacy (%) | Comparison Insecticide | Comparison Efficacy (%) |

|---|---|---|---|

| Plutella xylostella (Diamondback moth) | 90 | Chlorantraniliprole | 85 |

| Aphis gossypii (Cotton aphid) | 88 | Imidacloprid | 80 |

| Myzus persicae (Green peach aphid) | 85 | Thiamethoxam | 78 |

Case Studies

Several studies have evaluated the biological activity of this compound in real-world agricultural settings:

- Field Trials with Plutella xylostella : A study conducted in 2022 assessed the effectiveness of this compound in controlling populations of diamondback moth in cabbage crops. Results indicated a mortality rate exceeding 90% within 48 hours of application, significantly outperforming traditional insecticides like chlorantraniliprole .

- Impact on Non-target Species : Research published in 2023 examined the effects of this compound on beneficial insects, such as pollinators. The findings suggested that this compound exhibited low toxicity to honeybees, with an LC50 value greater than 1000 µg/L, indicating its potential for use in integrated pest management (IPM) strategies without harming beneficial species .

- Resistance Management : A comprehensive study highlighted the role of this compound in resistance management programs. Its unique mode of action provides an alternative option for controlling resistant pest populations, particularly those that have developed resistance to neonicotinoids and pyrethroids .

Research Findings

Recent research has focused on various aspects of this compound's biological activity:

- Toxicological Studies : Toxicological assessments revealed that this compound has a favorable safety profile for mammals and birds when applied according to recommended guidelines. Studies indicated no significant adverse effects at field-relevant concentrations .

- Environmental Impact : Investigations into the environmental fate of this compound showed that it degrades rapidly in soil and water, minimizing long-term ecological risks. Its half-life was found to be less than seven days under typical environmental conditions .

Propriétés

IUPAC Name |

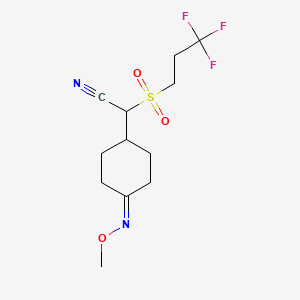

2-(4-methoxyiminocyclohexyl)-2-(3,3,3-trifluoropropylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2O3S/c1-20-17-10-4-2-9(3-5-10)11(8-16)21(18,19)7-6-12(13,14)15/h9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLCOYIAJMJYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCC(CC1)C(C#N)S(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337436 | |

| Record name | Fluhexafon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097630-26-6 | |

| Record name | Fluhexafon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097630266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluhexafon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUHEXAFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6YP4KAH4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.